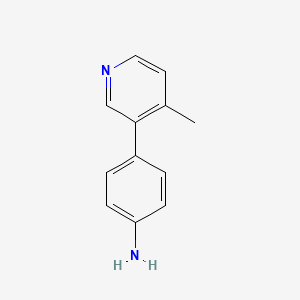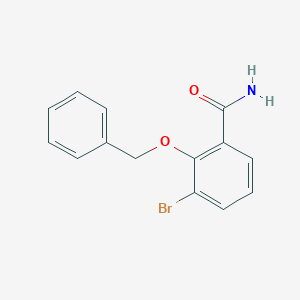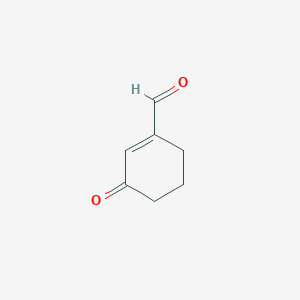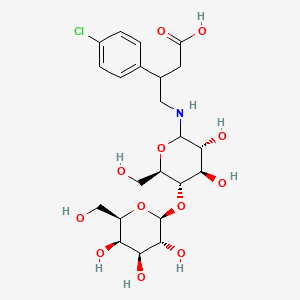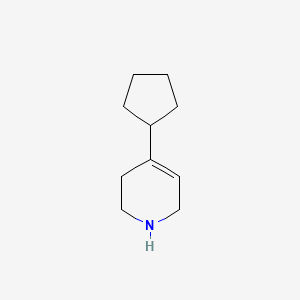
4-cyclopentyl-1,2,3,6-tetrahydroPyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopentyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and varying degrees of hydrogenation The presence of a cyclopentyl group at the fourth position of the tetrahydropyridine ring distinguishes this compound from other tetrahydropyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopentyl-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of N-alkylpyridinium salts using borohydride reagents. For instance, the reduction of N-cyclopentylpyridinium chloride with sodium borohydride in methanol can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopentyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by reagents such as sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential use in developing treatments for neurological disorders, given its structural similarity to known neuroactive compounds.
Industry: It can be used in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-cyclopentyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific derivative and its application. Studies have shown that similar compounds can modulate neurotransmitter levels and influence neuronal activity .
Comparación Con Compuestos Similares
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Studied for its potential as a pharmacological agent.
Uniqueness: 4-Cyclopentyl-1,2,3,6-tetrahydropyridine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to other tetrahydropyridines .
Propiedades
Fórmula molecular |
C10H17N |
|---|---|
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
4-cyclopentyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C10H17N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h5,9,11H,1-4,6-8H2 |
Clave InChI |
RACCHFHIPXEGCB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


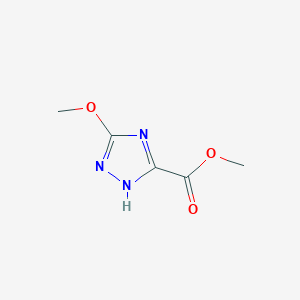
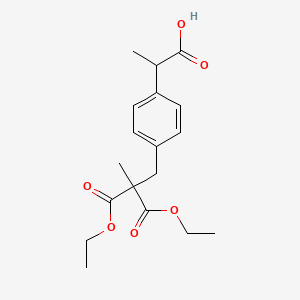

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)
